Methyl 5-ethyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-ethyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of tetrazolopyrimidines, which are known for their diverse biological activities.
Preparation Methods
The synthesis of Methyl 5-ethyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method involves the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 5-ethyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-ethyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by enhancing the expression of cell cycle inhibitors and activating caspase-dependent pathways . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Methyl 5-ethyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
- Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Imidazo[1,5-a]pyrimidine derivatives
- Thiazolopyrimidine derivatives
These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
Molecular Formula |
C14H14N6O4 |
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Molecular Weight |
330.30 g/mol |
IUPAC Name |
methyl 5-ethyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H14N6O4/c1-3-10-11(13(21)24-2)12(19-14(15-10)16-17-18-19)8-4-6-9(7-5-8)20(22)23/h4-7,12H,3H2,1-2H3,(H,15,16,18) |
InChI Key |
OCLOMIQROWWEPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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